molecular formula C14H17N3O B12580679 N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide

N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide

Cat. No.: B12580679
M. Wt: 243.30 g/mol
InChI Key: UFNZIXHVFHOTHJ-UHFFFAOYSA-N
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Description

N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide is a chemical compound with a complex structure that includes a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide typically involves the reaction of 3-methyl-2-quinolineamine with ethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and amine derivatives, which can have different properties and applications depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to bind to various receptors and enzymes, potentially inhibiting or activating specific biological processes. This interaction can lead to the modulation of cellular functions and the therapeutic effects observed in research studies .

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}benzamide
  • **N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}propionamide

Uniqueness

N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide is unique due to its specific structure, which includes both a quinoline ring and an acetamide group. This combination allows it to exhibit distinct chemical and biological properties compared to other similar compounds. Its unique structure also provides opportunities for further modification and optimization for specific applications .

Biological Activity

N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies regarding its antibacterial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound this compound features a quinoline moiety which is known for its diverse biological activities. The structural complexity allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Antibacterial Activity

Research indicates that derivatives of quinoline compounds often exhibit significant antibacterial properties. In a comparative study, several quinoline derivatives were synthesized and tested against various bacterial strains. The results demonstrated that compounds with similar structures to this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, E. coli20–40 µM against S. aureus
Similar quinoline derivativesE. coli, Pseudomonas aeruginosa40–70 µM against E. coli

The MIC values suggest that while the compound exhibits antibacterial properties, it may not be as potent as established antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, certain analogs demonstrated significant cytotoxic effects against prostate cancer cell lines (PC3). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

In a study examining the efficacy of this compound on cancer cells, the following results were observed:

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
108015
256030
503065

At higher concentrations, the compound significantly reduced cell viability and increased apoptosis rates, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-[2-[(3-methylquinolin-2-yl)amino]ethyl]acetamide

InChI

InChI=1S/C14H17N3O/c1-10-9-12-5-3-4-6-13(12)17-14(10)16-8-7-15-11(2)18/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

UFNZIXHVFHOTHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1NCCNC(=O)C

Origin of Product

United States

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